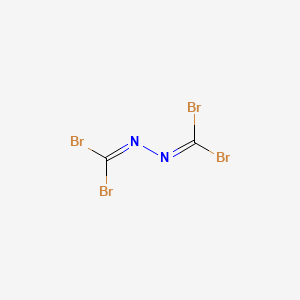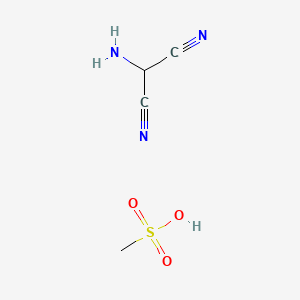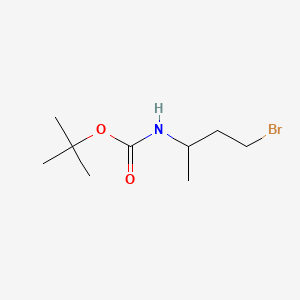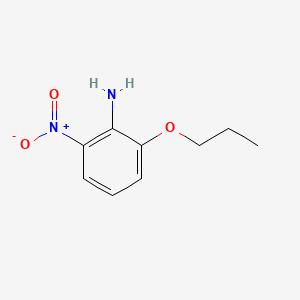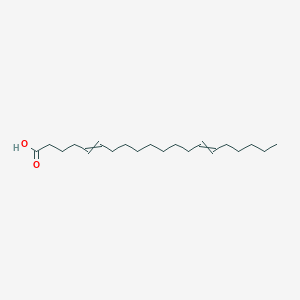
Acide icosa-5,14-diénoïque
Vue d'ensemble
Description
Icosa-5,14-dienoic acid, also known as (5E,14E)-5,14-Icosadienoic acid, is a polyunsaturated fatty acid with the molecular formula C20H36O2. This compound is characterized by the presence of two double bonds located at the 5th and 14th positions of the carbon chain. It is a relatively rare fatty acid found in small amounts in various animal tissues and has been studied for its potential biological and industrial applications .
Applications De Recherche Scientifique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of icosa-5,14-dienoic acid can be achieved through several methods. One common approach involves the stereoselective cross-cyclomagnesiation reaction of aliphatic and oxygen-containing 1,2-dienes catalyzed by Cp2TiCl2. This method allows for the efficient production of the desired dienoic acid with high yields .
Industrial Production Methods: Industrial production of icosa-5,14-dienoic acid typically involves the elongation and desaturation of linoleic acid. This process can be carried out using enzymatic methods or chemical catalysts to achieve the desired double bond configuration and chain length .
Analyse Des Réactions Chimiques
Types of Reactions: Icosa-5,14-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in icosa-5,14-dienoic acid can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Esterification with alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Mécanisme D'action
The mechanism of action of icosa-5,14-dienoic acid involves its incorporation into cellular membranes and modulation of lipid metabolism. It can influence the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 by altering the expression of enzymes like inducible nitric oxide synthase and cyclooxygenase-2 . Additionally, it can act as an antagonist of the leukotriene B4 receptor, thereby modulating inflammatory processes .
Comparaison Avec Des Composés Similaires
Icosa-5,14-dienoic acid can be compared with other polyunsaturated fatty acids such as:
Linoleic Acid (C182): A precursor in the biosynthesis of icosa-5,14-dienoic acid.
Arachidonic Acid (C204): Another polyunsaturated fatty acid involved in inflammatory processes.
Eicosapentaenoic Acid (C205): Known for its anti-inflammatory properties and found in fish oils.
Uniqueness: Icosa-5,14-dienoic acid is unique due to its specific double bond configuration and its ability to modulate inflammatory responses differently compared to other polyunsaturated fatty acids .
Propriétés
IUPAC Name |
icosa-5,14-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,15-16H,2-5,8-14,17-19H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYAEYLYGOTGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694033 | |
| Record name | Icosa-5,14-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122055-58-7 | |
| Record name | Icosa-5,14-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)
![Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine](/img/structure/B599635.png)

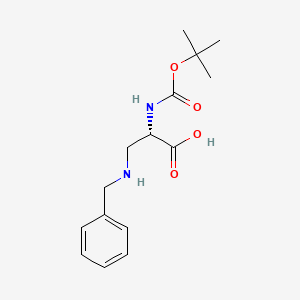
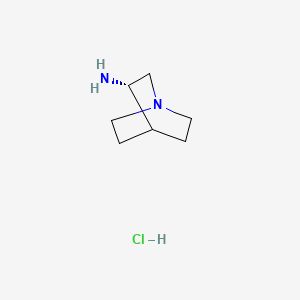
![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)
